5-Nitro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine
Description
Molecular Formula: C₁₆H₁₈BN₃O₅ Molecular Weight: 343.15 g/mol CAS Number: 1622210-63-2 Purity: 95% (as per commercial listings) Structure: Features a pyrimidine core substituted with a nitro group at the 5-position and a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy group at the 2-position. The dioxaborolane ring (pinacol boronate ester) enables participation in Suzuki-Miyaura cross-coupling reactions , while the nitro group acts as a strong electron-withdrawing substituent, modulating electronic and steric properties.
Properties
IUPAC Name |
5-nitro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BN3O5/c1-15(2)16(3,4)25-17(24-15)11-5-7-13(8-6-11)23-14-18-9-12(10-19-14)20(21)22/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDQZUQRJOHGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=NC=C(C=N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Nitro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBNO
- Molecular Weight : 280.08 g/mol
- CAS Number : Not specified in the provided data.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including kinases and other proteins involved in cellular signaling pathways. The presence of the nitro group and the dioxaborolane moiety suggests potential for modulation of enzymatic activity.
Biological Activity Overview
- Anticancer Activity :
- Kinase Inhibition :
- Anti-inflammatory Properties :
Case Study 1: Anticancer Activity
A study assessed the growth inhibition of various cancer cell lines by compounds related to 5-nitro-pyrimidines. Results showed that at concentrations around 10 µM, these compounds significantly reduced cell viability in liver cancer models while sparing normal cells .
Case Study 2: Kinase Selectivity
Research focused on the design of PROTACs (Proteolysis Targeting Chimeras) based on pyrimidine structures demonstrated that certain modifications led to enhanced degradation of target proteins involved in cancer progression. This highlights the potential for developing targeted therapies using similar compounds .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
5-Nitro-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrimidine has been studied for its potential as a pharmaceutical agent. The nitro group is known for enhancing biological activity and may contribute to the compound's efficacy against various diseases.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures have shown promising anticancer properties. For instance, derivatives of pyrimidines have been linked to inhibiting tumor growth in various cancer cell lines. The incorporation of boron into the structure may enhance selectivity towards cancerous cells due to boron's unique interactions with biological systems.
Chemical Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its boron-containing moiety is particularly valuable in cross-coupling reactions and borylation processes.
Table 1: Summary of Synthesis Applications
Materials Science
The compound can be utilized in the development of advanced materials due to its unique electronic properties. Research into polymeric materials incorporating boron compounds has demonstrated improved thermal stability and mechanical strength.
Case Study: Polymer Development
A study explored the incorporation of boron-containing compounds into polymer matrices to enhance their thermal and mechanical properties. The results indicated that polymers with such modifications exhibited superior performance compared to traditional materials.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The nitro group in the target compound significantly lowers the LUMO energy, enhancing its reactivity in Suzuki-Miyaura couplings with electron-rich partners .
- Steric Considerations: The phenoxy linker introduces steric hindrance, which may slow reaction kinetics compared to smaller analogs like PN-0751 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
